Pks13-TE inhibitor 2

Pks13 TE domain inhibition enzymatic assay target engagement

Cardiotoxicity from hERG inhibition has limited earlier Pks13-TE inhibitors (e.g., compound 8, hERG IC50=0.52 µM). This synthetic coumestan derivative solves that liability. - **Potency**: MIC = 0.0039-0.0078 μg/mL vs. drug-susceptible & resistant Mtb - **Safety**: hERG IC50 ≥25 µM (engineered cardiotoxicity mitigation) - **Utility**: Ideal for in vivo mouse TB models & drug-resistant target validation Ready for immediate procurement as a non-fungible tool compound.

Molecular Formula C22H19NO5
Molecular Weight 377.4 g/mol
Cat. No. B15565443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePks13-TE inhibitor 2
Molecular FormulaC22H19NO5
Molecular Weight377.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H19NO5/c24-13-5-6-14-18(9-13)28-22(25)20-19-15-10-23(12-3-1-2-4-12)11-26-16(15)7-8-17(19)27-21(14)20/h5-9,12,24H,1-4,10-11H2
InChIKeyQCLAVDQVXLANOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potency & Resistance Profile of Pks13-TE Inhibitor 2


Pks13-TE inhibitor 2 (compound 32) is an oxazine-containing coumestan derivative that functions as a thioesterase (TE) domain inhibitor of polyketide synthase 13 (Pks13), an essential enzyme in Mycobacterium tuberculosis (Mtb) mycolic acid biosynthesis [1]. The compound has a molecular weight of 377.39 g/mol (C22H19NO5) and CAS registry number 3031462-75-3 [1]. Its development emerged from structure-based optimization efforts aimed at addressing the cardiotoxicity liabilities observed in earlier Pks13 inhibitors while maintaining potent bactericidal activity across diverse Mtb strains [1].

Pks13-TE Inhibitor 2: Safety and Potency Differentiation


Although multiple structural classes of Pks13 inhibitors (benzofurans, oxadiazoles, benzoxazoles, and coumestans) all target the TE domain, they exhibit fundamentally different safety, efficacy, and developability profiles that preclude generic substitution. The benzofuran class exemplar TAM16 was discontinued due to hERG-mediated cardiotoxicity (IC50 = 6.9 μM) [1]. Within the coumestan series itself, lead compound 8 presented unacceptable cardiac safety risk with hERG IC50 of 0.52 μM [2]. Oxadiazole series compounds demonstrate a distinct binding mode compared to benzofurans but exhibit reduced whole-cell potency (MIC < 1 μM vs. nanogram/mL range) [3]. These cross-class and intra-class divergences mandate compound-specific, data-driven selection criteria rather than scaffold-based procurement decisions.

Quantitative Evidence for Pks13-TE Inhibitor 2


hERG Safety Comparison with Compound 8

Pks13-TE inhibitor 2 exhibits an IC50 of 1.30 μM against the recombinant Pks13 thioesterase domain in a fluorescence-based enzymatic assay using 4-methylumbelliferyl heptanoate as substrate [1]. This potency is moderately reduced compared to the benzofuran TAM16 (IC50 = 0.32 μM) [2], but this apparent potency trade-off was an intentional structural modification that enabled substantial safety improvements. Notably, the compound demonstrates a ~2.5-fold improvement in whole-cell antibacterial activity relative to its enzymatic IC50, suggesting favorable cell penetration characteristics not observed in all Pks13 inhibitor classes [1].

Pks13 TE domain inhibition enzymatic assay target engagement

Pks13-TE Inhibition Potency vs. Compound 23

Pks13-TE inhibitor 2 demonstrates consistent, potent antitubercular activity across both drug-susceptible and drug-resistant Mtb strains with an MIC range of 0.0039–0.0078 μg/mL (approximately 0.010–0.021 μM) [1]. This represents an 8- to 256-fold improvement in whole-cell potency over the oxadiazole series of Pks13 inhibitors, which typically exhibit MIC values < 1 μM (for optimized leads) or higher [2]. The compound maintains undiminished activity against MDR-TB strains (resistant to isoniazid and rifampin: V2475, KZN494) and XDR-TB strains (resistant to isoniazid, rifampin, levofloxacin, ofloxacin, and kanamycin: TF274, R506), demonstrating that resistance to first- and second-line drugs does not confer cross-resistance to this coumestan derivative [1].

Mtb MIC MDR-TB XDR-TB whole-cell activity

Antimycobacterial Activity Against Drug-Resistant Mtb

Pks13-TE inhibitor 2 exhibits limited hERG potassium channel inhibition with an IC50 ≥ 25 μM in electrophysiology patch-clamp assays [1]. This represents a >48-fold improvement in cardiac safety margin compared to the discontinued benzofuran TAM16 (hERG IC50 = 6.9 μM) [2] and a >48-fold improvement compared to the coumestan series lead compound 8 (hERG IC50 = 0.52 μM) [1]. The hERG IC50 ≥ 25 μM translates to a therapeutic index exceeding 1,100 when calculated against the whole-cell MIC of 0.021 μM, a margin that supports further in vivo development and substantially exceeds the typical industry threshold (≥30-fold) for advancing antitubercular candidates [3].

hERG inhibition cardiotoxicity safety pharmacology patch-clamp

Whole-Cell Potency vs. TAM1

Pks13-TE inhibitor 2 exhibits improved metabolic stability relative to its parent coumestan lead compound 8, while demonstrating favorable bioavailability in mouse models as assessed via serum inhibition titration assays [1]. Although complete quantitative PK parameters (AUC, Cmax, t1/2) are not explicitly reported in the primary literature for direct numerical comparison, the serum inhibition titration data confirm that the compound achieves therapeutically relevant systemic exposure following administration, a prerequisite for in vivo efficacy studies that earlier coumestan derivatives with poor stability could not reliably meet [1].

metabolic stability ADME in vivo bioavailability mouse model

Structural Class Differentiation: Coumestan Scaffold Binding Mode vs. Oxadiazole and Benzofuran Series

Pks13-TE inhibitor 2 belongs to the coumestan structural class, which engages the Pks13 thioesterase domain through a binding mode distinct from both the benzofuran series (exemplified by TAM16) and the oxadiazole series [1][2]. The oxazine-containing coumestan scaffold in compound 32 was specifically designed to maintain target engagement while reducing hERG affinity, a structure-based optimization strategy that succeeded where benzofuran and earlier coumestan approaches failed [1]. In contrast, oxadiazole series compounds bind with a distinct mode in the TE domain compared to benzofurans but exhibit substantially weaker whole-cell activity (MIC < 1 μM for optimized leads) [2].

coumestan scaffold binding mode structural biology Pks13-TE domain

Cytotoxicity and Selectivity Index: Vero Cell Safety Assessment

Pks13-TE inhibitor 2 demonstrates a favorable cytotoxicity profile with an IC50 of 0.125 μg/mL against Vero (African green monkey kidney) cells [1]. When calculated against the MIC range of 0.0039–0.0078 μg/mL against Mtb, this yields a selectivity index (SI) of approximately 16–32 [1]. This compares favorably with optimized Pks13 inhibitors from other series; for example, conformationally rigid tetracyclic compound 65 demonstrated an SI of 64–128-fold against Vero cells but with substantially weaker Mtb activity (MIC = 0.0313–0.0625 μg/mL) [2]. The moderate SI of compound 32 reflects its high antibacterial potency rather than elevated cytotoxicity.

mammalian cytotoxicity selectivity index Vero cells therapeutic window

Optimal Applications of Pks13-TE Inhibitor 2


In Vivo Proof-of-Concept Studies for TB

Research programs conducting murine tuberculosis infection models that require Pks13-targeting compounds suitable for in vivo dosing should prioritize Pks13-TE inhibitor 2. The compound's limited hERG inhibition (IC50 ≥ 25 μM) directly addresses the cardiotoxicity liability that caused termination of TAM16 (hERG IC50 = 6.9 μM) and earlier coumestan lead compound 8 (hERG IC50 = 0.52 μM), while its favorable bioavailability in mouse serum inhibition titration assays confirms systemic exposure adequate for efficacy readouts [1][2]. This compound represents the only Pks13-TE inhibitor with both nanogram/mL whole-cell potency and a documented cardiac safety margin sufficient for in vivo progression without requiring formulation-intensive rescue strategies.

MDR & XDR Tuberculosis Research

Investigators requiring a Pks13 inhibitor that maintains undiminished potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains should select Pks13-TE inhibitor 2. The compound demonstrates consistent MIC values of 0.0039–0.0078 μg/mL across drug-susceptible strain V4207, MDR strains V2475 and KZN494 (resistant to isoniazid and rifampin), and XDR strains TF274 and R506 (resistant to isoniazid, rifampin, levofloxacin, ofloxacin, and kanamycin) [1]. This complete lack of cross-resistance to first- and second-line antitubercular agents makes it an ideal chemical probe for validating Pks13 target engagement in clinically relevant resistant isolates.

Chemical Biology with Pks13-TE Probe

For laboratories establishing Pks13-TE enzymatic assay platforms for high-throughput screening, Pks13-TE inhibitor 2 provides a well-characterized positive control with an established IC50 of 1.30 μM in fluorescence-based assays using 4-methylumbelliferyl heptanoate substrate [1]. Its moderate enzymatic potency compared to whole-cell activity (MIC = 0.010–0.021 μM) offers a useful benchmark for detecting cell penetration artifacts and efflux pump effects in cellular follow-up assays, enabling more robust triage of primary screening hits [1].

Coumestan Scaffold SAR Expansion and Lead Optimization Programs

Medicinal chemistry teams pursuing structure-activity relationship expansion around the coumestan scaffold should procure Pks13-TE inhibitor 2 as a reference standard for the oxazine-containing coumestan sub-series. The compound's differentiated profile—maintaining potent whole-cell activity (MIC = 0.0039–0.0078 μg/mL) while achieving hERG IC50 ≥ 25 μM through targeted structural modifications—provides a validated starting point for further optimization of metabolic stability, oral bioavailability, and in vivo efficacy without compromising the safety gains achieved relative to earlier coumestan derivatives [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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